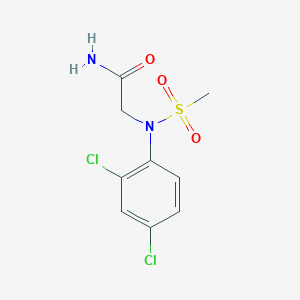
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone (TFPT) is a thiosemicarbazone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. TFPT is a yellow crystalline compound with a molecular formula of C10H10F3N4S and a molecular weight of 282.28 g/mol.
Mécanisme D'action
The exact mechanism of action of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of HIV and other viruses, and inhibit the growth of various bacteria. This compound has also been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone is its broad-spectrum activity against various types of cancer cells, viruses, and bacteria. This compound is also relatively easy to synthesize and has low toxicity. However, this compound has some limitations in lab experiments, including its poor solubility in water and its instability under certain conditions.
Orientations Futures
There are several potential future directions for the research on 1,1,1-trifluoro-3-phenylacetone thiosemicarbazone. These include:
1. Further investigation of the mechanism of action of this compound to better understand its therapeutic effects.
2. Development of more stable and water-soluble derivatives of this compound for improved therapeutic applications.
3. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
4. Exploration of the potential use of this compound in the treatment of other diseases such as malaria and Alzheimer's disease.
5. Investigation of the potential use of this compound as an imaging agent for cancer diagnosis and treatment.
In conclusion, this compound is a promising compound with potential therapeutic applications in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and to develop more stable and water-soluble derivatives for improved therapeutic applications.
Méthodes De Synthèse
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone can be synthesized by the reaction of 1,1,1-trifluoro-3-phenylacetone with thiosemicarbazide in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base which is then reduced to the thiosemicarbazone derivative.
Applications De Recherche Scientifique
1,1,1-trifluoro-3-phenylacetone thiosemicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant antitumor, antiviral, and antimicrobial activities. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, HIV, and tuberculosis.
Propriétés
IUPAC Name |
[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3S/c11-10(12,13)8(15-16-9(14)17)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,16,17)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKAUCXFAMAYIS-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\NC(=S)N)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)

![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5852626.png)
![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)

![4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid](/img/structure/B5852648.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)

![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)

![4-{methyl[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5852687.png)
![4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5852695.png)